molecular formula C18H21FN2 B2601749 1-benzyl-N-(3-fluorophenyl)piperidin-4-amine CAS No. 131587-28-5

1-benzyl-N-(3-fluorophenyl)piperidin-4-amine

Cat. No. B2601749
M. Wt: 284.378
InChI Key: JYODDJCWJLLETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular formula of 1-benzyl-N-(3-fluorophenyl)piperidin-4-amine is C18H21FN2 . The InChI representation of the molecule is InChI=1S/C18H21FN2/c19-16-7-4-8-18 (13-16)20-17-9-11-21 (12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17,20H,9-12,14H2 . The Canonical SMILES representation is C1CN (CCC1NC2=CC (=CC=C2)F)CC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-benzyl-N-(3-fluorophenyl)piperidin-4-amine is 284.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The exact mass is 284.16887684 g/mol , and the monoisotopic mass is also 284.16887684 g/mol . The topological polar surface area is 15.3 Ų .

Scientific Research Applications

Applications in Medicinal Chemistry and Drug Design

  • Muscarinic Acetylcholine Receptors Probes : A study by Skaddan et al. (2000) focused on synthesizing and evaluating piperidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors, which are crucial for various neurological functions (Skaddan et al., 2000).
  • Sigma Receptor Ligands : Oberdorf et al. (2008) reported on the synthesis and pharmacological evaluation of thiophene bioisosteres of spirocyclic sigma receptor ligands. Sigma receptors are significant for their role in several physiological processes (Oberdorf et al., 2008).
  • Monoamine Transporter Inhibitors : Kolhatkar et al. (2003) explored the structure-activity relationships of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues as monoamine transporter inhibitors, which are relevant in the context of neurological disorders (Kolhatkar et al., 2003).

Applications in Chemical Synthesis and Analysis

  • Crystal Structure Analysis : Kumar et al. (2020) worked on the crystal structure and DFT studies of closely related compounds, contributing to the understanding of molecular conformations and interactions (Kumar et al., 2020).
  • Pharmacokinetics of Novel Compounds : Teffera et al. (2013) studied the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which is crucial for the development of effective cancer treatments (Teffera et al., 2013).

properties

IUPAC Name

1-benzyl-N-(3-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c19-16-7-4-8-18(13-16)20-17-9-11-21(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17,20H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYODDJCWJLLETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC(=CC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901037077
Record name Despropionyl N-benzyl m-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(3-fluorophenyl)piperidin-4-amine

CAS RN

131587-28-5
Record name Despropionyl N-benzyl m-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901037077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N-(3-fluorophenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-benzyl-N-(3-fluorophenyl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-benzyl-N-(3-fluorophenyl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-benzyl-N-(3-fluorophenyl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-benzyl-N-(3-fluorophenyl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-benzyl-N-(3-fluorophenyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.